
Tetradecyl 4-acetamidobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl 4-acetamidobutanoate is a chemical compound that belongs to the class of N-acyl-γ-aminobutyric acids It is derived from the monoacetylation of the nitrogen of gamma-aminobutyric acid (GABA)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tetradecyl 4-acetamidobutanoate typically involves the acetylation of 4-aminobutanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradecyl 4-acetamidobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Tetradecyl 4-acetamidobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical marker.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders due to its relation to GABA.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of Tetradecyl 4-acetamidobutanoate involves its interaction with specific molecular targets and pathways. As a derivative of GABA, it may influence GABAergic neurotransmission, which plays a crucial role in regulating neuronal excitability. The compound may also interact with other receptors and enzymes, modulating various physiological processes.
Comparaison Avec Des Composés Similaires
4-acetamidobutanoic acid: A structural derivative of gamma-aminobutyric acid.
N-acetyl-4-aminobutanoate: Another derivative with similar properties.
Comparison: Tetradecyl 4-acetamidobutanoate is unique due to its tetradecyl chain, which imparts distinct physicochemical properties. This makes it more hydrophobic compared to its shorter-chain counterparts, potentially enhancing its interactions with lipid membranes and increasing its bioavailability.
Propriétés
Numéro CAS |
52669-47-3 |
|---|---|
Formule moléculaire |
C20H39NO3 |
Poids moléculaire |
341.5 g/mol |
Nom IUPAC |
tetradecyl 4-acetamidobutanoate |
InChI |
InChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-24-20(23)16-15-17-21-19(2)22/h3-18H2,1-2H3,(H,21,22) |
Clé InChI |
WKLABMSRTPMGEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


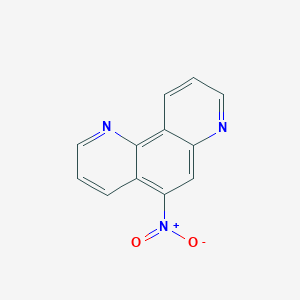
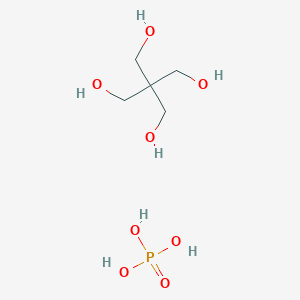

![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)

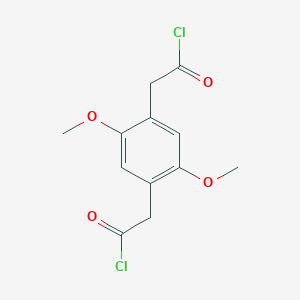
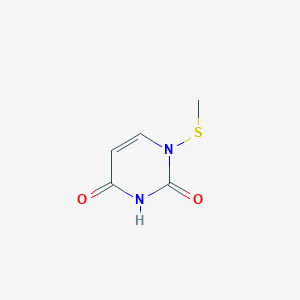
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)

![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
![Bicyclo[3.2.0]hepta-1,4-dien-3-one](/img/structure/B14653351.png)
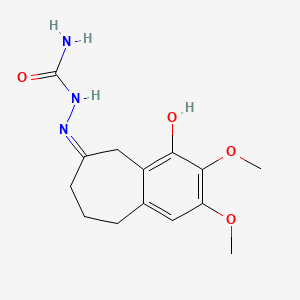
![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

